molecular formula C4H6ClNO B1395996 1-(Chloroacetyl)aziridine CAS No. 1365963-73-0

1-(Chloroacetyl)aziridine

Cat. No.: B1395996
CAS No.: 1365963-73-0
M. Wt: 119.55 g/mol
InChI Key: QISWBIYMXVTBLS-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)aziridine is a useful research compound. Its molecular formula is C4H6ClNO and its molecular weight is 119.55 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(Chloroacetyl)aziridine plays a significant role in various biochemical reactions, primarily due to its highly strained aziridine ring, which makes it reactive towards nucleophiles. This reactivity allows it to interact with a range of biomolecules, including enzymes, proteins, and nucleic acids. For instance, this compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or modification. It has been observed to interact with enzymes involved in DNA repair and replication, potentially inhibiting their activity and affecting cellular processes .

Cellular Effects

The effects of this compound on cells are profound and varied. It can induce cytotoxicity in various cell types, including cancer cells, by interfering with DNA replication and repair mechanisms. This interference can lead to cell cycle arrest and apoptosis. Additionally, this compound has been shown to affect cell signaling pathways, altering gene expression and cellular metabolism. For example, it can activate stress response pathways, leading to changes in the expression of genes involved in cell survival and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the alkylation of nucleophilic sites on biomolecules, such as the amino groups of proteins and the nitrogenous bases of nucleic acids. This alkylation can result in the formation of covalent adducts, leading to enzyme inhibition or activation, and changes in gene expression. Additionally, this compound can induce the formation of DNA cross-links, which interfere with DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its cytotoxic effects. Prolonged exposure to the compound can result in sustained DNA damage and long-term alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant cytotoxicity and adverse effects. Threshold effects have been observed, where a certain dosage level is required to induce noticeable biological effects. High doses of this compound can result in severe toxicity, including organ damage and systemic toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of enzymes involved in detoxification pathways, altering the cellular response to oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, this compound may be targeted to the nucleus by nuclear localization signals, allowing it to interact with nuclear biomolecules and exert its effects on DNA replication and repair .

Biological Activity

1-(Chloroacetyl)aziridine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C₄H₅ClN, features a three-membered aziridine ring substituted with a chloroacetyl group. This structure imparts distinctive reactivity, making it a valuable intermediate in organic synthesis and a candidate for biological activity studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Its aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids. This mechanism is crucial for its potential applications in drug development.

Key Mechanisms:

  • Covalent Bond Formation: The chloroacetyl group can react with amino groups in proteins, potentially modifying their function.
  • Enzyme Inhibition: By forming adducts with enzymes, this compound may inhibit their activity, impacting metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential use as an antibacterial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings highlight the compound's potential in developing new antibiotics.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines by activating caspase pathways.

Case Study:
In a study involving human breast cancer (MCF-7) cells, treatment with this compound resulted in:

  • Cell Viability Reduction: A significant decrease in cell viability was observed at concentrations above 10 µM.
  • Apoptotic Induction: Flow cytometry analysis indicated increased early and late apoptotic cells after treatment.

Cytotoxicity Studies

While exploring the cytotoxic effects of this compound, researchers found that it exhibits selective toxicity towards cancer cells compared to normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Cell Type IC50 (µM)
MCF-7 (Cancer Cell)15
MCF-10A (Normal Cell)>100

Properties

IUPAC Name

1-(aziridin-1-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c5-3-4(7)6-1-2-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISWBIYMXVTBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.